molecular formula C12H20O3 B13911312 Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate

Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate

Cat. No.: B13911312
M. Wt: 212.28 g/mol
InChI Key: SUZRSVLRBYXDFA-CSKARUKUSA-N
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Description

Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be achieved through various esterification methods. One common approach is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid . Another method is the Steglich esterification, which uses carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of esters often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high efficiency and minimal environmental impact. For example, the Mukaiyama reagent in dimethyl carbonate (DMC) has been identified as a sustainable option for ester synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: LiAlH4 and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the ethoxy group.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides, thioesters, or other substituted esters.

Mechanism of Action

The mechanism of action of Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy group and conjugated diene system allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but its structural features suggest it may interact with proteins and nucleic acids.

Comparison with Similar Compounds

Ethyl (E)-6-Hydroxy-2,6-dimethylocta-2,7-dienoate can be compared with other esters and similar compounds:

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl (2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoate

InChI

InChI=1S/C12H20O3/c1-5-12(4,14)9-7-8-10(3)11(13)15-6-2/h5,8,14H,1,6-7,9H2,2-4H3/b10-8+

InChI Key

SUZRSVLRBYXDFA-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/CCC(C)(C=C)O)/C

Canonical SMILES

CCOC(=O)C(=CCCC(C)(C=C)O)C

Origin of Product

United States

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